2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318308
InChI: InChI=1S/C24H20FN3O3S/c1-2-31-17-13-11-16(12-14-17)28-23(30)18-7-3-5-9-20(18)27-24(28)32-15-22(29)26-21-10-6-4-8-19(21)25/h3-14H,2,15H2,1H3,(H,26,29)
SMILES:
Molecular Formula: C24H20FN3O3S
Molecular Weight: 449.5 g/mol

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC16318308

Molecular Formula: C24H20FN3O3S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide -

Specification

Molecular Formula C24H20FN3O3S
Molecular Weight 449.5 g/mol
IUPAC Name 2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C24H20FN3O3S/c1-2-31-17-13-11-16(12-14-17)28-23(30)18-7-3-5-9-20(18)27-24(28)32-15-22(29)26-21-10-6-4-8-19(21)25/h3-14H,2,15H2,1H3,(H,26,29)
Standard InChI Key VALKCROBEMCRFJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F

Introduction

The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are extensively studied in medicinal chemistry due to their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This specific compound features several functional groups: an ethoxy group, a sulfanyl linkage, and an acetamide moiety, which contribute to its pharmacological profile.

Synthesis

The synthesis of quinazoline derivatives typically involves multiple steps, which may include:

  • Condensation Reactions: Formation of the quinazoline core.

  • Substitution Reactions: Introduction of the sulfanyl and acetamide groups.

  • Purification: Techniques such as chromatography to achieve high purity.

These synthetic routes allow for modifications that can enhance biological activity or selectivity against specific targets.

Biological Activities

Quinazoline derivatives are known for their potential in medicinal chemistry, particularly in:

  • Anti-cancer Properties: Inhibition of specific kinases involved in tumor growth and proliferation.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways and cytokine production.

Preliminary studies on similar compounds suggest promising results both in vitro and in vivo.

Mechanism of Action

The mechanism of action for quinazoline derivatives involves interaction with specific biological targets such as enzymes or receptors involved in cell proliferation or survival pathways. Further studies are required to elucidate the precise mechanisms and interactions at the molecular level.

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